(2,3-Dimethylquinoxalin-5-YL)methanol
Overview
Description
(2,3-Dimethylquinoxalin-5-YL)methanol is a chemical compound belonging to the quinoxaline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylquinoxalin-5-YL)methanol typically involves the reaction of 2,3-dimethylquinoxaline with formaldehyde in the presence of a reducing agent. One common method is the reduction of 2,3-dimethylquinoxaline-5-carboxaldehyde using sodium borohydride in methanol, which yields this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective methods are often applied to optimize the synthesis process, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dimethylquinoxalin-5-YL)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, alcohols, and substituted quinoxalines .
Scientific Research Applications
(2,3-Dimethylquinoxalin-5-YL)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2,3-Dimethylquinoxalin-5-YL)methanol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to influence pathways related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Quinoxaline: A parent compound with a similar bicyclic structure.
2,3-Dimethylquinoxaline: A closely related compound differing only by the absence of the methanol group.
Quinoline: Another nitrogen-containing heterocyclic compound with a single benzene ring fused to a pyridine ring.
Uniqueness: (2,3-Dimethylquinoxalin-5-YL)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
(2,3-dimethylquinoxalin-5-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8(2)13-11-9(6-14)4-3-5-10(11)12-7/h3-5,14H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVLTBHDRNVDIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N=C1C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621893 | |
Record name | (2,3-Dimethylquinoxalin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317593-22-9 | |
Record name | (2,3-Dimethylquinoxalin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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